molecular formula C11H17NO B13067892 N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine

N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine

Cat. No.: B13067892
M. Wt: 179.26 g/mol
InChI Key: YOQOOLODYAIRSS-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine is an organic compound that features a furan ring attached to a cyclopentane ring via a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-furancarboxaldehyde with 3-methylcyclopentanone in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with ammonia or an amine source to form the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using optimized conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored as a method to enhance reaction rates and improve yields . The use of effective coupling reagents such as DMT/NMM/TsO− or EDC in a microwave reactor has been shown to produce good yields of the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce tetrahydrofuran derivatives .

Scientific Research Applications

N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine exerts its effects involves interactions with specific molecular targets. The furan ring can interact with enzymes and receptors, influencing various biochemical pathways. The amine group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a furan ring with a cyclopentane ring via a methylamine linkage makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine

InChI

InChI=1S/C11H17NO/c1-9-4-5-10(7-9)12-8-11-3-2-6-13-11/h2-3,6,9-10,12H,4-5,7-8H2,1H3

InChI Key

YOQOOLODYAIRSS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NCC2=CC=CO2

Origin of Product

United States

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